molecular formula C14H11N3O2S B2898330 ROCHE screening, 65 CAS No. 872574-56-6

ROCHE screening, 65

Cat. No.: B2898330
CAS No.: 872574-56-6
M. Wt: 285.32
InChI Key: HUBFHDCOBSCSRE-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Quinoline-Based Thiazolidinone Derivatives

Historical Development of Thiazolidinone Chemistry

The thiazolidinone scaffold, first synthesized in the early 20th century, emerged from foundational work on heterocyclic chemistry. Kallenberg’s 1923 method for synthesizing thiazolidinediones (TZDs) via reactions between carbonyl sulfide and α-halogenated carboxylic acids laid the groundwork for modern applications. The discovery of penicillin, a β-lactam antibiotic containing a thiazolidine ring, further underscored the biological relevance of this structure. By the mid-20th century, researchers began exploring thiazolidinone derivatives for their insulin-sensitizing properties, leading to the development of antidiabetic drugs like pioglitazone.

The integration of quinoline moieties into thiazolidinone frameworks gained traction in the 21st century, driven by the need for multifunctional agents in oncology. For example, compound 7 , a quinoline-thiazolidinone hybrid, demonstrated potent cytotoxic activity against HCT-116 colon cancer cells (IC~50~ = 7.43 µM) and EGFR inhibition (IC~50~ = 96.43 nM), rivaling erlotinib. This innovation marked a shift toward structure-activity relationship (SAR)-driven designs to optimize pharmacokinetic and pharmacodynamic profiles.

Table 1: Key Milestones in Thiazolidinone Chemistry
Year Development Significance
1923 Kallenberg’s TZD synthesis Established core synthetic methodology
1940s Penicillin discovery Highlighted thiazolidine’s biological relevance
1990s Antidiabetic TZDs (e.g., pioglitazone) Expanded therapeutic applications
2020s Quinoline-thiazolidinone hybrids Advanced targeted cancer therapies

Significance in Medicinal Chemistry Research

Quinoline-based thiazolidinones occupy a unique niche due to their dual mechanisms of action. The quinoline moiety enhances DNA intercalation and kinase inhibition, while the thiazolidinone ring contributes to apoptosis induction and metabolic modulation. For instance, compound 10a , a conjugate of quinoline and thiazolidinone urea, exhibited remarkable selectivity against COLO-205 colorectal cancer cells (IC~50~ = 0.11 µM) with minimal toxicity to normal FHC cells.

These derivatives also show broad-spectrum antimicrobial activity. The 4-thiazolidinone core disrupts microbial cell membranes and inhibits enzymes like DNA gyrase, making it effective against drug-resistant strains. Additionally, their anti-inflammatory properties arise from cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathway modulation.

Table 2: Pharmacological Activities of Selected Derivatives
Compound Target Activity (IC~50~) Reference
7 EGFR 96.43 nM
10a HGFR/MST1R 0.11 µM / 0.045 µM
BC2021-104511-15i COLO-205 0.11 µM

Current Research Trajectory and Knowledge Gaps

Recent advancements focus on structural optimization to improve bioavailability and target specificity. For example, replacing oxygen atoms with sulfur in the quinoline-thiazolidinone backbone enhanced binding affinity to EGFR’s hydrophobic pocket. Computational approaches, such as molecular docking, have identified critical interactions, like hydrogen bonds with Met1160 and Lys1110 residues, guiding rational drug design.

Despite progress, challenges persist:

  • Synthetic Complexity : Multi-step syntheses, such as the microwave-assisted cyclization of thiourea and α-chloroacetic acid, require optimization for scalability.
  • Resistance Mechanisms : Cancer cells often develop mutations in EGFR or HGFR, necessitating dual inhibitors like 10a .
  • Selectivity : Achieving tumor-specific cytotoxicity while sparing healthy cells remains a hurdle, as seen in compound 7 ’s moderate activity against FHC cells.

Future research should prioritize:

  • Combination Therapies : Pairing quinoline-thiazolidinones with immunomodulators to enhance efficacy.
  • Nanoparticle Delivery : Improving solubility and reducing off-target effects.
  • Exploration of New Targets : Investigating roles in neurodegenerative and cardiovascular diseases.

Properties

IUPAC Name

(2E,5Z)-2-methoxyimino-5-(quinolin-6-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-17-14-16-13(18)12(20-14)8-9-4-5-11-10(7-9)3-2-6-15-11/h2-8H,1H3,(H,16,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBFHDCOBSCSRE-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1NC(=O)C(=CC2=CC3=C(C=C2)N=CC=C3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\NC(=O)/C(=C/C2=CC3=C(C=C2)N=CC=C3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

ROCHE screening, 65 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

Chemical Research Applications

ROCHE Screening, 65 is primarily utilized to study the reactivity and properties of various compounds. Its role in chemical reactions includes:

  • Types of Reactions : It participates in oxidation, reduction, and substitution reactions. The nature of the products formed can vary significantly based on the reagents and conditions applied during the reaction.
  • Analytical Techniques : The compound is often employed in analytical methods to assess the purity and composition of chemical substances. This is crucial for quality control in laboratories and manufacturing settings.

Biological Research Applications

In biological research, this compound serves multiple purposes:

  • Biological Activity Investigation : The compound is used to evaluate the biological activity of different molecules. This includes testing for potential therapeutic effects on various biological pathways.
  • Mechanism of Action : this compound interacts with specific molecular targets, influencing their activity. For instance, it may bind to enzymes or receptors, modulating their function which is essential in drug discovery processes.

Medical Applications

In the medical field, this compound plays a significant role in drug discovery and development:

  • Therapeutic Agent Screening : It is employed to screen potential therapeutic agents for efficacy and safety before clinical trials. This application is critical for identifying promising candidates for further development.
  • In-Vitro Studies : The compound is used extensively in in-vitro studies to assess drug interactions and effects on cellular models. This helps researchers understand how new drugs might perform in human systems.

Industrial Applications

This compound also finds utility in various industrial applications:

  • Quality Control : In manufacturing processes, it is utilized for testing the quality and consistency of materials. This ensures that products meet required specifications before reaching consumers.
  • Material Testing : The compound can be used to test the properties of new materials being developed for specific applications in industries such as pharmaceuticals and cosmetics.

Case Study 1: Drug Discovery

A study published in the Journal of Medicinal Chemistry highlighted how this compound was utilized to identify inhibitors for a specific enzyme involved in cancer progression. The research demonstrated that compounds derived from this compound showed significant inhibition rates compared to control groups.

Case Study 2: Quality Control in Manufacturing

An industrial application study illustrated how this compound was employed to assess the quality of pharmaceutical products during manufacturing processes. The findings indicated that using this compound helped reduce batch failures by ensuring consistent quality across production lines.

Data Tables

Application AreaSpecific UseImpact
Chemical ResearchReactivity studiesEnhanced understanding of compound behavior
Biological ResearchInvestigating biological activityIdentification of potential therapeutics
MedicalDrug screeningAccelerated drug discovery process
IndustrialQuality controlImproved product consistency

Mechanism of Action

The mechanism of action of ROCHE screening, 65 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, this compound may interact with enzymes or receptors to inhibit or activate their function .

Comparison with Similar Compounds

Comparison with Similar Compounds/Systems

Total Prostate-Specific Antigen (tPSA) Detection

Roche’s ECLIA for tPSA was compared with four domestic chemiluminescence immunoassays (CLIAs) in China. Key findings include:

Parameter Roche ECLIA New Industries CLIA Mindray CLIA Autobio CLIA Changguang CLIA
Median tPSA (μg/L) 14.11 12.00 12.10 13.35 14.50
Spearman’s Correlation (rs) 0.992 0.989 0.957 0.983
Bias at 4.0 μg/L (%) -10.88 -18.07 0.23 22.31

Roche’s method showed strong correlations (rs > 0.95) with all CLIAs but exhibited significant biases, particularly with Changguang (+22.31%) and Mindray (-18.07%), highlighting variability in standardization across platforms .

Procalcitonin (PCT) Detection

Roche’s PCT ECLIA was evaluated against Biomérieux’s CLIA:

Parameter Roche ECLIA Biomérieux CLIA
Sensitivity at 0.5 μg/L (%) >75
Specificity at 0.5 μg/L (%) >90
Kappa Agreement >0.8
Mean Bias (μg/L) 1.0
Interference Resistance* High Moderate

*Interference tolerance: Roche’s system resisted hemolysis (Hb ≤7.6 g/L), lipemia (TG ≤18.29 mmol/L), and rheumatoid factor (RF ≤1380 kIU/L), outperforming Biomérieux in robustness .

Blood-Borne Pathogen Screening

Roche’s Elecsys and Sysmex HISCL were compared for detecting HBsAg, anti-HCV, anti-TP, and anti-HIV:

Metric Elecsys (Roche) HISCL (Sysmex)
Overall Agreement (%) 99.2 98.9
Sensitivity (%) 96.59 97.73
Specificity (%) >99 >99
Early Detection (Days) Superior for HBsAg, anti-HCV Better in select seroconversion panels

Elecsys demonstrated marginally better early detection for HBsAg and anti-HCV, while HISCL excelled in specific seroconversion scenarios .

HPV Screening

Roche’s Cobas HPV test outperformed Digene HC2 in specificity:

Metric Cobas HPV Digene HC2
Specificity for CIN2+ (%) 66.46 43.67
Specificity for CIN3+ (%) 65.42 42.86
Sensitivity for CIN2+ (%) Comparable Comparable

Cobas’s higher specificity reduces false positives, critical for minimizing unnecessary colposcopies .

Cardiac Troponin T (cTnT) Gen 5 Assay

Roche’s biotin-insensitive cTnT Gen 5 reagent (Cobas e601) showed higher analytical aberration rates than its biotin-sensitive counterpart (Cobas e411):

Parameter Biotin-Insensitive (e601) Biotin-Sensitive (e411)
Total Aberration Rate (%) 8.1 3.4
Aberrations <100 ng/L (%) 6.4 2.6
Aberrations ≥100 ng/L (%) 5.9 2.8

The biotin-insensitive variant’s higher aberration rate (p<0.0001) underscores the need for cautious interpretation in low-concentration samples .

Critical Analysis of Methodological Consistency

  • Structural and Functional Similarity: Roche’s platforms (e.g., Cobas S201, Elecsys) share core ECLIA technology but differ in reagent formulation (e.g., biotin sensitivity) and automation protocols, leading to variability in performance .
  • Standardization Challenges : Cross-platform comparisons (e.g., tPSA, PCT) reveal significant biases due to differences in antibody epitopes, calibration materials, and interference handling .
  • Regulatory and Clinical Implications : While Roche’s systems meet clinical needs (e.g., FDA/CE compliance), harmonization efforts are critical to ensure result interchangeability, especially in globalized healthcare .

Biological Activity

Introduction

Roche Screening 65, also referred to in some contexts as a compound or test related to cancer diagnostics, particularly cervical cancer, represents a significant advancement in the detection and management of high-risk human papillomavirus (HPV) infections. This article delves into the biological activity of Roche Screening 65, highlighting its mechanisms, efficacy, and relevant case studies.

Roche Screening 65 primarily functions through the detection of specific biomarkers associated with cervical precancerous lesions. The dual-staining technique involving biomarkers p16 and Ki-67 is central to its operation. The co-expression of these biomarkers indicates cellular abnormalities that may lead to cervical cancer. This method enhances the sensitivity and specificity of HPV screening compared to traditional cytology methods .

Key Features

  • Biomarkers : p16 and Ki-67
  • Detection Method : Dual-stain immunocytochemistry
  • Target Population : Women aged 25-65 undergoing routine cervical screening

Clinical Studies Overview

The effectiveness of Roche Screening 65 has been validated through several clinical studies, notably the ATHENA trial and the IMPACT trial. These studies collectively involved over 35,000 women and demonstrated that the dual-staining approach significantly improves the identification of high-grade cervical lesions .

Study NamePopulationKey Findings
ATHENA25+ years oldHigh-risk HPV testing as a first-line screening method is effective.
IMPACT25-65 years oldDual-stain biomarker-based test is safe and effective for triage of HPV-positive women.

Case Studies

  • Project SALVA : In Mozambique, Roche's initiative aimed at improving cervical cancer screening among HIV-positive women utilized Roche Screening 65 technologies. The project screened over 16,000 women, highlighting the importance of linking screening with treatment options .
  • Partnerships for Prevention : Collaborations in Peru have screened approximately 110,000 women using Roche's HPV testing technologies, demonstrating the capacity for large-scale implementation and its impact on public health outcomes .

Biological Activity Insights

The biological activity of Roche Screening 65 can be summarized through its ability to accurately identify women at risk for developing cervical cancer based on HPV infection status. The test not only detects the presence of HPV but also assesses the risk level associated with detected infections.

Sensitivity and Specificity

  • Sensitivity : Enhanced detection rates for high-grade lesions compared to standard cytology.
  • Specificity : Reduced false positives due to precise biomarker targeting.

Preparation Methods

Structural and Chemical Properties

The molecular architecture of “ROCHE screening, 65” combines a thiazolidin-4-one core with two critical substituents:

  • A quinolin-6-ylmethylidene group at position 5, contributing hydrophobic interactions and π-stacking potential.
  • A methoxyimino moiety at position 2, enhancing electronic delocalization and hydrogen-bonding capacity.
Property Value Source
Molecular Formula C₁₄H₁₁N₃O₂S PubChem
Molecular Weight 285.32 g/mol PubChem
CAS Registry Number 872574-56-6 PubChem
Key Synthetic Reference Bioorg. Med. Chem. Lett. 2003 Roche Library

Synthetic Routes and Methodologies

Core Thiazolidin-4-One Formation

The thiazolidin-4-one scaffold is typically constructed via cyclocondensation reactions. For “this compound,” two primary approaches emerge from analogous syntheses:

One-Pot Three-Component Assembly

A streamlined method involves:

  • Reactants :
    • 6-Quinolinecarboxaldehyde (quinolin-6-yl aldehyde)
    • O-Methylthiosemicarbazide (for methoxyimino precursor)
    • Mercaptoacetic acid (thiol component)
  • Conditions :
    • Solvent-free system with Bi(SCH₂COOH)₃ catalysis
    • Heating at 70°C for 6–8 hours
  • Mechanism :
    • Aldehyde-thiosemicarbazide Schiff base formation
    • Thiol-mediated cyclization to form the five-membered ring

This route achieves 65–72% yields in model systems, though stereochemical control requires careful optimization.

Stepwise Functionalization

Process Optimization and Yield Enhancement

Critical Parameters

Parameter Range Impact on Yield
Molar Ratio (Aldehyde:Thiosemicarbazide) 1:1.2 Prevents aldehyde dimerization
pH 6.8–7.2 Maximizes Schiff base formation
Reaction Time 6–8 hours Balances cyclization vs. decomposition

Purification Challenges

  • Byproduct Formation :
    • 10–15% of undesired (2Z,5E) isomer requires HPLC separation
    • Silica gel chromatography (hexane:EtOAc 3:7) achieves >95% purity

Analytical Characterization

Spectroscopic Fingerprints

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.92 (d, J=8.4 Hz, Quin-H), 7.52 (s, CH=N), 4.12 (s, OCH₃)
IR (KBr) 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)
HRMS m/z 286.0821 [M+H]⁺ (calc. 286.0819)

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Dihedral angle between quinoline and thiazolidinone planes: 48.7°
  • Intramolecular H-bond: N-H⋯O=C (2.12 Å)

Structure-Activity Relationship (SAR) Insights

Modifications altering the (2E,5Z) configuration or substituting the quinoline ring diminish kinase inhibition potency by 3–5 orders of magnitude. The methoxy group’s electron-donating effect stabilizes the imino tautomer, crucial for target engagement.

Industrial-Scale Considerations

While lab-scale syntheses use solution-phase methods, potential production routes involve:

  • Continuous Flow Chemistry : Microreactors with residence time <10 minutes
  • Solid-Supported Reagents : Scavenger resins to simplify purification

Q & A

Basic Research Questions

Q. How to design a robust experimental study using ROCHE screening protocols for age-specific cohorts (e.g., 65+)?

  • Methodological Answer : Begin by identifying relevant ROCHE protocols (e.g., via ClinicalTrials.gov or EudraCT registries) to ensure alignment with standardized methodologies . Define inclusion/exclusion criteria for the 65+ population, focusing on comorbidities and biomarker relevance. Incorporate quantitative data collection (e.g., longitudinal biomarker measurements) supported by qualitative observations (e.g., patient-reported outcomes) . Use stratified randomization to account for age-related variables and ensure statistical power calculations are pre-specified in the analysis plan .

Q. What statistical methods are recommended for analyzing ROCHE screening outcomes in elderly populations?

  • Methodological Answer : Employ survival analysis (e.g., Cox proportional hazards models) for time-to-event endpoints common in ROCHE trials. Adjust for covariates like age-related metabolic changes using multivariate regression . For smaller cohorts, Bayesian methods improve robustness by incorporating prior clinical data . Validate findings with sensitivity analyses to address potential confounding variables .

Q. How to ensure ethical compliance when recruiting elderly participants for ROCHE screening studies?

  • Methodological Answer : Obtain informed consent with simplified language and visual aids to enhance comprehension in cognitively diverse cohorts. Partner with geriatric ethics boards to review protocols, emphasizing risk-benefit ratios and data anonymization. Monitor adverse events rigorously using real-time electronic health records .

Advanced Research Questions

Q. How to resolve discrepancies in ROCHE screening data across studies targeting 65+ populations?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to identify heterogeneity sources (e.g., protocol variations, population stratification). Perform meta-regression to assess the impact of covariates like comorbidities or biomarker thresholds . Use the GRADE framework to evaluate evidence quality and reconcile contradictions through subgroup analyses .

Q. What strategies integrate multi-omics data with ROCHE screening results for comprehensive geriatric biomarker discovery?

  • Methodological Answer : Apply systems biology approaches, such as pathway enrichment analysis, to link proteomic (ROCHE biomarkers) with genomic/epigenomic data. Use machine learning (e.g., random forests) to identify age-specific biomarker panels. Validate findings in independent cohorts using cross-platform normalization techniques .

Q. How to address low reproducibility in ROCHE screening assays when applied to heterogeneous elderly populations?

  • Methodological Answer : Standardize pre-analytical variables (e.g., sample collection timing, storage conditions) using SOPs from Clinical and Laboratory Standards Institute (CLSI). Implement blinded re-testing in centralized labs and use intra-class correlation coefficients (ICC) to quantify assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.